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  • Product: N-methylpropane-2-sulfonamide
  • CAS: 25855-59-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass Determination of N-methylpropane-2-sulfonamide

Abstract In the landscape of chemical and pharmaceutical research, the precise characterization of molecular entities is a cornerstone of scientific validity and progress. N-methylpropane-2-sulfonamide, a sulfonamide com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of chemical and pharmaceutical research, the precise characterization of molecular entities is a cornerstone of scientific validity and progress. N-methylpropane-2-sulfonamide, a sulfonamide compound, serves as a pertinent example for illustrating two fundamental, yet often conflated, molecular descriptors: molecular weight and exact mass. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these concepts. We will dissect the theoretical underpinnings of each term, rooted in isotopic abundances, and provide validated, step-by-step protocols for their calculation. By elucidating the causality behind these distinct values, this document aims to empower researchers to apply them correctly in their respective analytical and synthetic workflows, from stoichiometric calculations in the laboratory to high-resolution mass spectrometry for structural verification.

Introduction to N-methylpropane-2-sulfonamide

N-methylpropane-2-sulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a sulfonamide group connected to an isopropyl substituent and N-methylated on the nitrogen atom. Understanding its fundamental properties is crucial for its synthesis, purification, and characterization.

  • Chemical Name: N-methylpropane-2-sulfonamide

  • CAS Number: 25855-59-8[1]

  • Molecular Formula: C₄H₁₁NO₂S

The structural arrangement of its constituent atoms dictates its chemical behavior and its analytical signatures.

Figure 1: 2D structure of N-methylpropane-2-sulfonamide.

Fundamental Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in chemical calculations is the distinction between molecular weight and exact mass. While often used interchangeably in general laboratory parlance, they are distinct values derived from different fundamental properties of atoms.[2]

Defining Molecular Weight (Average Mass)

Molecular weight is the weighted average mass of a molecule's naturally occurring isotopes.[3] It is calculated by summing the standard atomic weights of all atoms in the chemical formula.[4][5] The standard atomic weight of an element is itself a weighted average of the masses of its stable isotopes, factored by their natural abundance on Earth.

  • Causality: Since we typically work with macroscopic quantities containing trillions of molecules (e.g., a mole), the measured mass reflects this natural isotopic blend. Therefore, for stoichiometric calculations—such as preparing solutions of a specific molarity or determining theoretical yield—molecular weight is the correct value to use. It represents the mass of one mole of the substance in grams ( g/mol ).[2]

Defining Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant isotope of each constituent element.[6][7][8] It is a theoretical value that does not account for the natural distribution of heavier isotopes.[3][6]

  • Causality: High-resolution mass spectrometers possess the resolving power to distinguish between ions that have the same nominal mass but different elemental compositions (isobars).[8] For example, C₂H₆, CH₂O, and NO all have a nominal mass of 30 Da, but their exact masses differ significantly, allowing an instrument with sufficient resolution to identify the correct elemental formula.[8] The instrument measures the mass-to-charge ratio of individual ions, and the most intense peak in the isotopic cluster for a small molecule corresponds to the species containing the most abundant isotopes. Thus, exact mass is the critical value for confirming the elemental composition of a synthesized compound via high-resolution mass spectrometry (HRMS).

Protocol: Molecular Weight Calculation for C₄H₁₁NO₂S

This protocol outlines the validated procedure for calculating the molecular weight, which is essential for laboratory work involving bulk quantities of the compound.

Required Data: Standard Atomic Weights

The calculation relies on the standard atomic weights of the constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolStandard Atomic Weight (u)
HydrogenH1.008
CarbonC12.011
NitrogenN14.007
OxygenO15.999
SulfurS32.06

Sources:[9][10][11][12][13]

Step-by-Step Calculation Methodology
  • Enumerate Atoms: From the molecular formula C₄H₁₁NO₂S, determine the count for each element.

    • Carbon (C): 4

    • Hydrogen (H): 11

    • Nitrogen (N): 1

    • Oxygen (O): 2

    • Sulfur (S): 1

  • Calculate Component Mass: For each element, multiply its atom count by its standard atomic weight.

  • Summation: Sum the component masses to obtain the final molecular weight.

Tabulated Calculation and Result
ElementSymbolAtom CountStandard Atomic Weight (u)Component Mass (u)
CarbonC412.01148.044
HydrogenH111.00811.088
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.0632.060
Total 137.197

The calculated molecular weight of N-methylpropane-2-sulfonamide is 137.197 g/mol .

Protocol: Exact Mass Calculation for C₄H₁₁NO₂S

This protocol provides the methodology for calculating the exact mass, a critical parameter for the analytical confirmation of the molecule's identity using high-resolution mass spectrometry.

Required Data: Monoisotopic Masses

This calculation uses the mass of the most abundant stable isotope for each element. These values are determined with high precision relative to ¹²C, which defines the atomic mass unit scale.[8][14]

ElementMost Abundant IsotopeMonoisotopic Mass (u)
Hydrogen¹H1.007825
Carbon¹²C12.000000
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915
Sulfur³²S31.972071

Sources:[8][15][16][17][18][19]

Step-by-Step Calculation Methodology
  • Enumerate Atoms: Use the molecular formula C₄H₁₁NO₂S.

    • Carbon (C): 4

    • Hydrogen (H): 11

    • Nitrogen (N): 1

    • Oxygen (O): 2

    • Sulfur (S): 1

  • Calculate Isotopic Component Mass: For each element, multiply its atom count by its precise monoisotopic mass.

  • Summation: Sum these masses to determine the molecule's exact mass.

Tabulated Calculation and Result
ElementIsotopeAtom CountMonoisotopic Mass (u)Component Mass (u)
Carbon¹²C412.00000048.000000
Hydrogen¹H111.00782511.086075
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O215.99491531.989830
Sulfur³²S131.97207131.972071
Total 137.05105

The calculated exact mass of N-methylpropane-2-sulfonamide is 137.05105 Da .

Analytical Workflow Diagram

The choice between using molecular weight and exact mass is dictated by the scientific application. This workflow illustrates the decision-making process.

Caption: Decision workflow for applying Molecular Weight vs. Exact Mass.

Summary and Application in Drug Development

The accurate calculation of both molecular weight and exact mass is indispensable in the fields of chemical research and drug development.

ParameterCalculated ValuePrimary Application
Molecular Weight 137.197 g/mol Stoichiometry, solution preparation, bulk material handling
Exact Mass 137.05105 DaHigh-resolution mass spectrometry (HRMS) for elemental composition analysis

For a drug development professional, this distinction is not merely academic. During early-stage synthesis, the molecular weight is used daily to measure reagents and calculate reaction yields. Once a target compound is synthesized and purified, its identity and purity must be rigorously confirmed. This is where exact mass becomes paramount. An HRMS measurement provides an experimental mass-to-charge ratio that is compared against the calculated exact mass. A match within a narrow tolerance (typically <5 ppm) provides strong, authoritative evidence that the synthesized molecule has the correct elemental formula, a critical step for regulatory submissions and advancing a candidate compound through the development pipeline.

References

  • University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. Retrieved from [Link]

  • CIAAW. Atomic Weight of Nitrogen. Retrieved from [Link]

  • SEG Wiki. (2015, November 6). Carbon. Retrieved from [Link]

  • CK-12 Foundation. Flexi answers - What is the atomic weight of hydrogen? Retrieved from [Link]

  • CIAAW. Atomic Weight of Hydrogen. Retrieved from [Link]

  • CIAAW. Atomic Weight of Sulfur. Retrieved from [Link]

  • Britannica. (2026, February 17). Oxygen. Retrieved from [Link]

  • CIAAW. Atomic Weight of Carbon. Retrieved from [Link]

  • Khan Academy. Worked example: Calculating Molecular weight. Retrieved from [Link]

  • ChemCollective. Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Retrieved from [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Sulfur. Retrieved from [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • PeriodicTable.com. Technical data for the element Sulfur. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • Wikipedia. Hydrogen. Retrieved from [Link]

  • Royal Society of Chemistry. Sulfur - Element information, properties and uses. Retrieved from [Link]

  • PubChem. Nitrogen | N (Element). Retrieved from [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses. Retrieved from [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • National Institute of Standards and Technology. Oxygen, atomic - the NIST WebBook. Retrieved from [Link]

  • NextSDS. N-methylpropane-2-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • St. Olaf College. Exact mass calculater. Retrieved from [Link]

  • IonSource. (2005, June 27). Monoisotopic and Average Mass. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of N-Methylpropane-2-sulfonamide in Kinase Inhibitor Design

Introduction & Pharmacophore Rationale In modern medicinal chemistry, the fine-tuning of physicochemical properties and target binding affinity relies heavily on the strategic selection of functional moieties. N-methylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the fine-tuning of physicochemical properties and target binding affinity relies heavily on the strategic selection of functional moieties. N-methylpropane-2-sulfonamide (Chemical Formula: C₄H₁₁NO₂S; SMILES: CC(C)S(=O)(=O)NC) has emerged as a highly versatile building block in the optimization of targeted therapeutics, particularly kinase inhibitors[1].

The structural architecture of this moiety offers a unique triad of pharmacological benefits:

  • Steric Shielding : The isopropyl group provides a specific dihedral angle and steric bulk that can protect adjacent vulnerable bonds from rapid metabolic degradation (e.g., by cytochrome P450 enzymes).

  • Lipophilicity Modulation : The N-methyl substitution eliminates the hydrogen bond donor capability of a primary sulfonamide. This reduction in the polar surface area (PSA) significantly enhances membrane permeability and oral bioavailability while preventing off-target binding to enzymes like carbonic anhydrases, which typically require a primary sulfonamide for coordination.

  • Hydrogen Bond Acceptor Capacity : The sulfonyl oxygens remain potent hydrogen bond acceptors, crucial for interacting with specific kinase hinge region residues or solvent-exposed water networks.

Key Applications in Targeted Oncology

Fourth-Generation EGFR Inhibitors (Non-Small Cell Lung Cancer)

The emergence of the C797S mutation in the Epidermal Growth Factor Receptor (EGFR) has rendered third-generation tyrosine kinase inhibitors (TKIs) like osimertinib ineffective. Recent advancements in the 2 have utilized pyrrolo[2,3-d]pyrimidine derivatives to target these triple mutations (e.g., 19del/T790M/C797S)[2].

During Structure-Activity Relationship (SAR) investigations, modifications to the sulfonamide moiety attached to the quinoxaline ring proved critical. Replacing a standard methyl group with the bulkier isopropyl group of N-methylpropane-2-sulfonamide maintained potent inhibitory activity (IC₅₀ < 17 nM) against triple-mutant cell lines, demonstrating the moiety's ability to perfectly occupy the solvent-exposed regions of the kinase domain without causing steric clashes[2].

Pan-KRAS and MEK Inhibition

Beyond EGFR, the N-methylpropane-2-sulfonamide structural motif is actively utilized in targeting the MAPK/ERK pathway. It has been successfully incorporated into3 designed to inhibit multiple mutant forms of KRAS (including G12A, G12C, G12D, and G12V)[3]. Similarly, it serves as a critical substituent in 4 developed for hyperproliferative diseases and inflammation[4].

Quantitative SAR Analysis

The table below summarizes the steric impact of varying the sulfonamide substituent on a pyrrolo[2,3-d]pyrimidine scaffold against mutant EGFR cell lines.

Compound SeriesSulfonamide SubstituentEGFR 19del/T790M/C797S IC₅₀ (nM)EGFR L858R/T790M/C797S IC₅₀ (nM)Steric Profile
31r -SO₂Me (Methyl)< 1.0< 1.0Baseline / Minimal Bulk
32a -SO₂Et (Ethyl)< 10.0< 10.0Moderate Bulk
32b -SO₂cPr (Cyclopropyl)< 17.0< 17.0Rigid / Moderate Bulk
32c -SO₂iPr (Isopropyl)*< 17.0< 17.0High Bulk

*Compound 32c incorporates the N-methylpropane-2-sulfonamide architecture, proving that significant steric bulk is tolerated in this specific binding pocket while maintaining nanomolar potency[2].

Synthetic Methodologies & Protocols

The chemical integration of N-methylpropane-2-sulfonamide presents a specific challenge: sulfonamides are inherently poor nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group. The following self-validating protocols outline robust methods for its incorporation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Heteroaryl Integration

Objective: Coupling N-methylpropane-2-sulfonamide to an electron-deficient heteroaryl chloride (e.g., quinoxaline or pyrimidine scaffolds)[2]. Causality & Mechanism: To facilitate an SNAr reaction, the weakly acidic sulfonamide N-H must be quantitatively deprotonated using a strong base. The resulting sulfonamidate anion is sufficiently nucleophilic to attack the electrophilic carbon of the heteroaryl chloride, proceeding through a Meisenheimer complex intermediate before chloride elimination.

  • Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve N-methylpropane-2-sulfonamide (1.2 equiv) in anhydrous DMF (0.2 M). Rationale: Anhydrous conditions prevent the competitive hydrolysis of the heteroaryl chloride, while DMF stabilizes the polar transition state of the SNAr reaction.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Coupling : Add the heteroaryl chloride (1.0 equiv) dropwise or as a solid. Remove the ice bath and allow the reaction to warm to room temperature. Depending on the electrophilicity of the substrate, heating to 60–80 °C may be required.

  • Quenching & Workup : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Quality Control : Purify via flash column chromatography. To validate the success of the coupling, perform ¹H NMR (CDCl₃). The critical self-validating marker is the disappearance of the broad N-H singlet at δ 4.16 ppm . The integration of the N-methyl group (typically shifting from δ 2.82 to ~3.0-3.3 ppm depending on the aryl deshielding) and the isopropyl septet (δ ~3.20 ppm) must remain intact[5].

Protocol B: Copper-Catalyzed Oxidative Cross-Coupling for C(sp³)-N Bond Formation

Objective: Intermolecular synthesis of N-alkyl-N-methylpropane-2-sulfonamides using 5[5]. Causality & Mechanism: Traditional alkylation of sulfonamides often suffers from over-alkylation or requires harsh conditions. Utilizing a Chan-Lam-type oxidative cross-coupling allows for mild C(sp³)-N bond formation. The Cu(II) catalyst undergoes transmetalation with the alkyl pinacolboronate. Subsequent coordination of the sulfonamidate and reductive elimination yields the tertiary sulfonamide.

  • Reaction Assembly : To a reaction vial, add N-methylpropane-2-sulfonamide (1.0 equiv), the corresponding alkyl pinacolboronate (2.0 equiv), and Cu(OAc)₂ (10–20 mol%).

  • Solvent & Oxidant : Suspend the mixture in a suitable solvent (e.g., Toluene or DCE). Add an oxidant (e.g., Ag₂CO₃ or perform under an O₂ atmosphere) to facilitate the Cu(I)/Cu(II) catalytic turnover.

  • Heating : Seal the vial and heat the mixture at 85–90 °C for 24–36 hours. Rationale: The elevated temperature and extended reaction time are necessary to overcome the high activation energy of reductive elimination at a sterically hindered C(sp³) center.

  • Purification : Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate. Purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Validation : Confirm product formation via LC-MS. The mass spectrum should display the [M+H]⁺ adduct corresponding to the exact mass of the tertiary sulfonamide. Yields are typically determined by ¹H NMR using 1,1,2,2-tetrachloroethane as an internal standard[5].

Workflow Visualization

G A Hit Scaffold (e.g., Pyrrolo[2,3-d]pyrimidine) B Structural Modification (Sulfonamide Derivatization) A->B SAR Analysis C N-methylpropane-2-sulfonamide Integration (SNAr / Coupling) B->C Synthesis D In Vitro Profiling (EGFR T790M/C797S, Pan-KRAS) C->D Bioassay E PK & ADME Validation (Metabolic Stability) D->E Lead Selection

Workflow for integrating N-methylpropane-2-sulfonamide in kinase inhibitor optimization.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL:[Link]

  • Formation of the Tertiary Sulfonamide C(sp³)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling Source: ACS Publications (2021) URL:[Link]

  • Tetrahydropyridopyrimidine pan-kras inhibitors Source: WO2023244604A1, Google Patents URL
  • Certain protein kinase inhibitors Source: US9556171B2, Google Patents URL

Sources

Application

Application Note: Step-by-Step Preparation and Functionalization of N-Methylpropane-2-sulfonamide Derivatives

Strategic Context & Application The N-methylpropane-2-sulfonamide moiety is a highly versatile structural motif in modern medicinal chemistry. Serving as a robust bioisostere for amides and carboxylic acids, it imparts f...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

The N-methylpropane-2-sulfonamide moiety is a highly versatile structural motif in modern medicinal chemistry. Serving as a robust bioisostere for amides and carboxylic acids, it imparts favorable metabolic stability, unique hydrogen-bonding geometry, and tunable lipophilicity to drug candidates. Recently, this pharmacophore has been critically employed in the design of fourth-generation EGFR inhibitors targeting triple mutations (e.g., C797S) in non-small cell lung cancer (1)[1], as well as in the development of soluble epoxide hydrolase inhibitors (2)[2].

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, I emphasize that successful library synthesis relies on understanding the underlying physical organic chemistry dictating each step of the workflow:

  • Primary Sulfonylation (Nucleophilic Acyl Substitution): The formation of the core N-methylpropane-2-sulfonamide relies on the nucleophilic attack of methylamine on the highly electrophilic sulfur center of propane-2-sulfonyl chloride. Because sulfonyl chlorides are highly susceptible to competitive hydrolysis by ambient moisture, the reaction must be conducted under strictly anhydrous conditions. The addition of a non-nucleophilic tertiary amine (such as triethylamine or DIPEA) is mandatory; it scavenges the stoichiometric HCl byproduct, preventing the protonation of the methylamine nucleophile which would otherwise stall the reaction (3)[3].

  • Derivatization (N-Arylation via SNAr): The resulting secondary sulfonamide features a relatively acidic N-H proton (pKa ~ 10.5). Deprotonation using a strong base (e.g., NaH) generates a highly nucleophilic sulfonamide anion. This intermediate readily undergoes Nucleophilic Aromatic Substitution (SNAr) when reacted with electron-deficient heteroaryl halides (e.g., 2-chloroquinoxalines or pyrimidines) (1)[1].

Synthetic Workflow Visualization

G Step1 Propane-2-sulfonyl chloride + Methylamine Step2 N-Methylpropane-2-sulfonamide (Intermediate) Step1->Step2 Et3N, DCM 0 °C to RT, 16 h Step3 Deprotonation (NaH or K2CO3) Step2->Step3 Anhydrous DMF 0 °C, 30 min Step4 N-Methylpropane-2-sulfonamide Derivative (Target) Step3->Step4 Nucleophilic Attack RT to 80 °C Electrophile Aryl/Heteroaryl Halide (Electrophile) Electrophile->Step4 SNAr / Cross-Coupling

Figure 1: Synthetic workflow for N-methylpropane-2-sulfonamide derivative preparation.

Experimental Protocols

Protocol A: Synthesis of the Core N-Methylpropane-2-sulfonamide

This protocol is designed as a self-validating system. Yields and purity must be verified via the analytical parameters provided in Section 5 before proceeding to derivatization.

Reagents & Materials:

  • Propane-2-sulfonyl chloride (1.0 equiv, 10.0 mmol, 1.42 g)

  • Methylamine (2.0 M solution in THF) (1.2 equiv, 12.0 mmol, 6.0 mL)

  • Triethylamine (Et₃N) (1.5 equiv, 15.0 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar) for 5 minutes to ensure an anhydrous environment.

  • Amine Activation: Add the methylamine solution and Et₃N to the flask, followed by 20 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Strict temperature control is critical here to prevent the exothermic degradation and hydrolysis of the incoming sulfonyl chloride.

  • Electrophile Addition: Dissolve propane-2-sulfonyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 16 hours. Monitor reaction completion via TLC (EtOAc/Hexane 1:3, visualized with KMnO₄ stain).

  • Quench & Workup: Quench the reaction by adding 20 mL of 1M aqueous HCl. Causality: The acidic wash protonates and extracts excess methylamine and Et₃N into the aqueous layer, purifying the organic phase. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white crystalline solid (3)[3].

Protocol B: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

This procedure details the functionalization of the core building block onto an electron-deficient heteroaryl scaffold.

Reagents & Materials:

  • N-Methylpropane-2-sulfonamide (Intermediate from Protocol A) (1.2 equiv, 1.2 mmol, 164 mg)

  • Heteroaryl Halide (e.g., 2-chloroquinoxaline derivative) (1.0 equiv, 1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 1.5 mmol, 60 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried flask under N₂, dissolve N-methylpropane-2-sulfonamide in anhydrous DMF (5 mL). Cool the flask to 0 °C.

  • Base Addition: Carefully add NaH in one portion. Safety Note: H₂ gas will evolve rapidly. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the highly nucleophilic sulfonamide sodium salt.

  • Coupling: Dissolve the heteroaryl halide in DMF (5 mL) and add it dropwise to the reaction mixture.

  • Heating: Warm the mixture to room temperature, then heat to 80 °C for 4–6 hours depending on the electrophilicity of the specific aryl halide. Monitor progression by LC-MS.

  • Workup: Cool to room temperature and carefully quench with ice water (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL). Causality: The LiCl wash is highly effective at removing residual DMF from the organic phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient) to afford the target derivative (1)[1].

Data Presentation & Validation

To ensure the trustworthiness of the protocol, compare your intermediate and final results against the validated analytical data summarized below.

Table 1: Optimization and Yield Summary for Core Synthesis

Reaction ParameterCondition TestedObserved Yield (%)Mechanistic Outcome / Note
Base Selection None< 10%Reaction stalls due to HCl-mediated amine protonation.
Base Selection Et₃N (1.5 equiv)61 - 88%Optimal acid scavenging; clean conversion (3)[3].
Temperature RT (Immediate)~ 45%Exotherm leads to partial hydrolysis of sulfonyl chloride.
Temperature 0 °C → RT> 85%Controlled kinetics prevent side reactions.

Table 2: Analytical Validation Data for N-Methylpropane-2-sulfonamide

Analytical MethodExpected Signal / ValueStructural Assignment
TLC (Rf) 0.50 (EtOAc/Hexane 1:3)N/A
¹H NMR (400 MHz, CDCl₃) δ 4.16 (br s, 1H)Sulfonamide N-H proton (3)[3].
¹H NMR (400 MHz, CDCl₃) δ 3.20 (hept, J = 6.8 Hz, 1H)Isopropyl C-H proton (methine).
¹H NMR (400 MHz, CDCl₃) δ 2.82 (d, J = 5.2 Hz, 3H)N-CH₃ protons (split by adjacent N-H).
¹H NMR (400 MHz, CDCl₃) δ 1.37 (d, J = 6.8 Hz, 6H)Isopropyl CH₃ protons (3)[3].

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry - ACS Publications. 1

  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. ACS Publications. 3

  • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Publishing. 4

  • 2-Oxaadamant-1-yl ureas as soluble epoxide hydrolase inhibitors: in vivo evaluation in a murine model of acute pancreatitis. PMC. 2

Sources

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of N-methylpropane-2-sulfonamide

Prepared by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Hindered Sulfonamide Alkylation N-methylpropane-2-sulfonamide, a secondary sulfonamide featuring a sterically demanding tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Hindered Sulfonamide Alkylation

N-methylpropane-2-sulfonamide, a secondary sulfonamide featuring a sterically demanding tert-butyl group, is an important structural motif in medicinal chemistry. Sulfonamides are pervasive in FDA-approved drugs, valued for their metabolic stability and ability to engage in crucial hydrogen bonding interactions.[1] The N-alkylation of this scaffold is a key transformation for generating compound libraries and optimizing pharmacokinetic properties.

However, the alkylation of N-methylpropane-2-sulfonamide presents a distinct set of challenges compared to its primary or less hindered counterparts. The nucleophilicity of the sulfonamide nitrogen is diminished by the electron-withdrawing nature of the sulfonyl group, and its accessibility is significantly impeded by the bulky tert-butyl and N-methyl substituents.[2] Consequently, forcing conditions or highly reactive reagents are often necessary, which can compromise functional group tolerance and lead to undesired side reactions.

This guide provides an in-depth analysis of several robust methodologies for the N-alkylation of N-methylpropane-2-sulfonamide. We will move beyond simple procedural lists to explore the mechanistic rationale behind each approach, offering researchers the critical insights needed to select and optimize the ideal conditions for their specific synthetic targets. The protocols described herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Methodology 1: Classical Deprotonation and SN2 Alkylation

This is the most traditional approach, relying on the deprotonation of the sulfonamide nitrogen to form a potent nucleophile, which then displaces a leaving group on an alkyl electrophile. The success of this method hinges on the careful selection of the base, solvent, and alkylating agent.

Scientific Rationale

The pKa of a secondary sulfonamide N-H is typically in the range of 10-11, making it significantly more acidic than an amine but still requiring a sufficiently strong base for complete deprotonation. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are often required, especially given the steric hindrance that may slow the subsequent alkylation step. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they solvate the metal cation of the base, enhancing the nucleophilicity of the resulting sulfonamide anion. Anhydrous conditions are paramount to prevent quenching of the base and the anionic intermediate.

Experimental Protocol: N-Alkylation using Sodium Hydride

Materials:

  • N-methylpropane-2-sulfonamide (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 - 1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the required amount of NaH (60% dispersion).

  • NaH Washing: Wash the NaH dispersion three times with anhydrous hexanes or diethyl ether to remove the mineral oil. Carefully decant the solvent each time using a cannula or syringe.

  • Reaction Setup: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dissolve N-methylpropane-2-sulfonamide in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH slurry at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Methodology 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for forming C-N bonds by activating an alcohol for SN2 displacement. It is particularly valuable for alkylating acidic N-H bonds, such as those in sulfonamides, under neutral conditions, thus avoiding the use of strong bases.[3][4]

Scientific Rationale

The reaction proceeds through the formation of a highly reactive alkoxyphosphonium salt intermediate from an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., DIAD or DEAD).[4] The deprotonated sulfonamide then acts as the nucleophile, displacing the activated hydroxyl group with a clean inversion of stereochemistry at the alcohol's carbon center. This method's key advantage is its mildness and broad substrate scope, although the stoichiometry results in poor atom economy and requires chromatographic removal of byproducts like triphenylphosphine oxide (TPPO).[5]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine AlkoxyPhos Alkoxyphosphonium Salt Betaine->AlkoxyPhos + R'-OH - H⁺ Byproduct1 DIAD-H₂ Betaine->Byproduct1 + H⁺ from R'-OH + H⁺ from Sulfonamide ROH R'-OH (Alcohol) ROH->AlkoxyPhos Product R-SO₂N(Me)R' (Product) AlkoxyPhos->Product Byproduct2 TPPO AlkoxyPhos->Byproduct2 Sulfonamide R-SO₂NHMe (Sulfonamide) Sulfonamide->Product Sɴ2 Attack on AlkoxyPhos Sulfonamide->Byproduct1

Caption: Simplified mechanism of the Mitsunobu reaction for sulfonamide alkylation.

Experimental Protocol: Mitsunobu Alkylation

Materials:

  • N-methylpropane-2-sulfonamide (1.0 equiv)

  • Primary or secondary alcohol (1.0-1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylpropane-2-sulfonamide (1.0 equiv), the alcohol (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD (1.5 equiv) dropwise to the cooled, stirred solution. The order of addition is critical for success.[6] A color change and/or the formation of a precipitate (TPPO) often indicates reaction progress.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue contains the product and byproducts (TPPO and the diisopropyl hydrazodicarboxylate). Purification is typically achieved by silica gel column chromatography.

Methodology 3: Manganese-Catalyzed "Borrowing Hydrogen" Alkylation

"Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis is a modern, atom-economical strategy that uses alcohols as alkylating agents, with water as the only stoichiometric byproduct.[7] This approach is particularly attractive from a green chemistry perspective.

Scientific Rationale

The reaction is typically catalyzed by a transition metal complex, such as a well-defined Mn(I) PNP pincer precatalyst.[8] The catalytic cycle involves three key phases:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate to form a metal hydride and an intermediate aldehyde.

  • Condensation: The aldehyde condenses with the sulfonamide to form an N-sulfonylimine intermediate.

  • Reduction: The metal hydride then reduces the imine, returning the "borrowed" hydrogen to form the N-alkylated product and regenerating the active catalyst.[8]

This method requires elevated temperatures but uses only a catalytic amount of base and avoids the use of stoichiometric activating agents or pre-functionalized electrophiles.

Borrowing_Hydrogen Mn_cat [Mn] Catalyst Mn_H [Mn]-H Mn_cat->Mn_H + R'-CH₂OH - R'-CHO ROH R'-CH₂OH Aldehyde R'-CHO Mn_H->Mn_cat + Imine - Product Imine N-Sulfonylimine Aldehyde->Imine + R-SO₂NHMe - H₂O Sulfonamide R-SO₂NHMe Sulfonamide->Imine Product R-SO₂N(Me)CH₂R' Imine->Product

Caption: Catalytic cycle for the "Borrowing Hydrogen" alkylation of a sulfonamide.

Experimental Protocol: Mn-Catalyzed N-Alkylation

This protocol is adapted from the work of Reed-Berendt and Morrill.[8]

Materials:

  • N-methylpropane-2-sulfonamide (1.0 mmol)

  • Alcohol (e.g., Benzyl alcohol) (1.0 mmol)

  • Mn(I) PNP pincer precatalyst (5 mol %)

  • Potassium carbonate (K₂CO₃) (10 mol %)

  • Xylenes (anhydrous)

  • Flame-dried Schlenk tube or pressure vessel, magnetic stirrer, and heating block

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add N-methylpropane-2-sulfonamide (1.0 equiv), the alcohol (1.0 equiv), the Mn(I) precatalyst (0.05 equiv), and K₂CO₃ (0.10 equiv).

  • Solvent Addition: Add anhydrous xylenes to achieve a sulfonamide concentration of approximately 1 M.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.

  • Cooling & Workup: Cool the reaction to room temperature. The product can be isolated by direct purification of the crude reaction mixture.

  • Purification: Filter the mixture through a pad of celite, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by silica gel column chromatography.

Comparative Summary and Troubleshooting

The optimal method for alkylating N-methylpropane-2-sulfonamide depends on the specific alcohol/alkylating agent, the scale of the reaction, and the functional groups present in the molecule.

Methodology Reagents Typical Conditions Pros Cons Reference
Classical SN2 NaH or KOt-Bu, Alkyl Halide, DMF0 °C to 50 °C, 12-24 hWell-established, reliable for reactive halides.Requires strong base, anhydrous conditions, sensitive to protic groups.,
Mitsunobu Reaction PPh₃, DIAD/DEAD, Alcohol, THF0 °C to RT, 12-24 hVery mild, base-free, excellent for complex/valuable alcohols, inverts stereochemistry.Poor atom economy, requires chromatography to remove byproducts.[3],[6],[4]
Borrowing Hydrogen Mn(I) or Ru(II) catalyst, K₂CO₃, Alcohol, Xylenes110 °C to 150 °C, 24 hAtom-economical (water byproduct), uses readily available alcohols, catalytic base.High temperatures, requires specific metal catalysts, may have limited substrate scope.[7],[8]
Troubleshooting Common Issues
  • Low to No Conversion:

    • Classical SN2: The base may be too weak or may have been quenched. Ensure strictly anhydrous conditions. Consider a more reactive electrophile (e.g., R-I > R-Br > R-Cl).

    • Mitsunobu: The order of addition is crucial; add the azodicarboxylate last and slowly at 0 °C.[6] Ensure anhydrous solvent. Sterically hindered alcohols may react slowly.

    • Borrowing Hydrogen: The catalyst may be inactive. Ensure an inert atmosphere. The reaction requires high temperatures; confirm the internal reaction temperature is being reached.[8]

  • Side Reactions:

    • Elimination: When using secondary alkyl halides with a strong base, E2 elimination can compete with SN2 substitution. Use of a less-hindered base or switching to the Mitsunobu method can mitigate this.

    • Decomposition: Prolonged reaction times at high temperatures, especially in the BH method, can lead to substrate or product degradation. Monitor the reaction and optimize the time.

References

  • Tarselli, M. A. Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. Published May 1, 2025. Available from: [Link]

  • Henry, J. R., et al. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters.
  • Wang, C., et al. Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. ResearchGate. Published January 2019. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org. Available from: [Link]

  • Wang, C., et al. Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. PubMed. Published January 2, 2019. Available from: [Link]

  • ResearchGate. Asymmetric reductive amination of other sulfonamides (3 a–3 p) and synthesis of drug candidates (3 q–3 s). ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]

  • Reisman, S. E., et al. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society. Published November 6, 2019. Available from: [Link]

  • Dembinski, R., et al. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Published April 21, 2009. Available from: [Link]

  • Smith, A. B., et al. Alkylation of Amines under Mitsunobu Conditions. The Journal of Organic Chemistry. Published 2017.
  • ACS GCI Pharmaceutical Roundtable. Mitsunobu - Reagent Guides. Wordpress. Available from: [Link]

  • Morrill, L. C., et al. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Published February 21, 2019. Available from: [Link]

  • Chisholm, J. D., & Wallach, D. R. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. Available from: [Link]

  • ResearchGate. N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods.
  • ResearchGate. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques and recrystallization of crude N-methylpropane-2-sulfonamide

Technical Support Center: Purification & Recrystallization of N-Methylpropane-2-sulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of N-Methylpropane-2-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity alkyl sulfonamides. The core challenge with N-methylpropane-2-sulfonamide (also known as N-methylisopropylsulfonamide) lies in its amphiphilic nature: it possesses a highly polar sulfonamide core (-SO₂NH-) flanked by lipophilic, non-polar isopropyl and methyl tails.

This dual nature leads to unpredictable solubility profiles and the dreaded "oiling out" phenomenon during crystallization. To achieve >99% purity—often required for downstream copper-catalyzed oxidative cross-coupling[1] or pharmaceutical screening—we must exploit dielectric constant tuning. By utilizing binary solvent systems, we can selectively solvate both moieties at elevated temperatures while forcing thermodynamic precipitation upon cooling[2].

Recrystallization Workflow

G Start Crude N-methylpropane- 2-sulfonamide Dissolve Dissolve in minimal hot 70% Isopropanol (aq) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling to RT then Ice Bath (0-4°C) Filter->Cool Decision Crystals Formed? Cool->Decision Success Vacuum Filtration & Cold Wash Decision->Success Yes Oiling Oiling Out / No Crystals Decision->Oiling No Dry Dry under Vacuum (Pure Product) Success->Dry Troubleshoot Reheat, add solvent, or seed crystal Oiling->Troubleshoot Troubleshoot->Cool

Workflow for the purification of N-methylpropane-2-sulfonamide via recrystallization.

Quantitative Data: Solvent System Matrix

Selecting the correct solvent is the most critical step in developing a recrystallization protocol. The table below summarizes the empirical outcomes of various solvent systems applied to alkyl sulfonamides.

Solvent SystemPolarity ProfileExpected Yield (%)Purity ProfileMechanistic Notes
70% Isopropanol (aq) Intermediate80–85%>99%Optimal. Balances polar/non-polar solvation; prevents oiling out.
95% Ethanol / 5% Water High/Intermediate75–80%>98%Excellent for highly polar impurities; water solvates the amino/sulfonamide groups[2].
Ethyl Acetate / Hexane (1:3) Low/Intermediate60–70%~95%Good for anhydrous needs, but lower yield and higher risk of trapping polar impurities.
Pure Water High<40%VariablePoor solubility of the lipophilic isopropyl group leads to massive yield loss.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

Step 1: Solvent Preparation Prepare a 70% (v/v) isopropanol-water solution. Causality: The water component provides a highly polar environment to solvate the polar sulfonamide group, while the isopropanol provides a less polar environment to solvate the non-polar alkyl chains[2].

Step 2: Dissolution Place 10.0 g of crude N-methylpropane-2-sulfonamide in a 250 mL Erlenmeyer flask. Add the solvent dropwise while heating to a gentle boil until complete dissolution is achieved. Self-Validation Check: The solution must be optically transparent. If the solution is turbid, you have a suspension (insoluble impurities). If a second liquid phase appears at the bottom, the compound has "oiled out". Do not proceed until the solution is a single, clear phase.

Step 3: Hot Filtration (If necessary) If insoluble impurities are present, rapidly filter the boiling solution through a pre-heated fluted filter paper and funnel into a clean, hot flask. This prevents premature crystallization in the funnel.

Step 4: Controlled Nucleation Cover the flask with a watch glass to prevent solvent evaporation and allow the solution to cool undisturbed to room temperature (20–25°C). Causality: Rapid cooling forces kinetic precipitation, which traps impurities within the rapidly forming solid. Slow cooling favors thermodynamic crystal growth, ensuring a highly ordered, pure crystal lattice.

Step 5: Yield Maximization Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for at least 30 minutes. This depresses the solubility limit of the target compound in the mother liquor, maximizing your final yield.

Step 6: Isolation & Desiccation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 70% isopropanol to displace the impurity-laden mother liquor. Dry the crystals under high vacuum to a constant weight.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? Cause: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude solid is lower than the temperature of the solution from which it is crystallizing, or when impurity concentrations are exceptionally high. The solute separates as an impure liquid phase rather than forming a solid lattice. Solution:

  • Re-heat the mixture until the oil completely redissolves into a single homogeneous phase.

  • Add a small volume of additional hot solvent. This decreases the saturation temperature of the solution below the melting point of the solute.

  • Allow the solution to cool extremely slowly. You can insulate the flask with cotton or place it in a warm water bath that cools gradually to room temperature.

  • If oiling persists, your crude material is too impure. Perform a preliminary silica gel plug filtration before attempting recrystallization.

Q2: I cooled the solution to 4°C, but no crystals are forming. What is the thermodynamic barrier? Cause: The solution has entered a state of supersaturation. The solute concentration exceeds its normal solubility, but the kinetic barrier to primary nucleation has not been overcome. Solution: Provide a high-energy surface for nucleation by vigorously scratching the inner wall of the glass flask with a glass stirring rod. Alternatively, introduce a microscopic "seed crystal" of pure N-methylpropane-2-sulfonamide. This bypasses the primary nucleation phase, allowing the solute to immediately initiate secondary crystal growth.

Q3: The recovered crystals are sticky, and the melting point is broad/depressed. What went wrong? Cause: A broad melting point indicates the co-crystallization or physical entrapment of impurities (such as unreacted sulfonyl chlorides or amine hydrochlorides) within the crystal lattice. Stickiness indicates residual solvent or trapped water. Solution: Your solvent system may be too nonpolar. Switch to a more polar solvent mixture, such as the recommended 70% isopropanol-water system. The aqueous component ensures that polar impurities remain dissolved in the cold mother liquor, while the alcohol selectively crystallizes the target compound[2]. Finally, ensure rigorous vacuum desiccation to remove all intercalated solvent molecules.

References

  • Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization. BenchChem.
  • 4.4: Experiment 3 Notes (Purification of Sulfanilamide by Crystallization). Chemistry LibreTexts.
  • Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. ACS Publications.

Sources

Optimization

Overcoming steric hindrance in N-methylpropane-2-sulfonamide derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize N-methylpropane-2-sulfonamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize N-methylpropane-2-sulfonamide. The combination of the isopropyl group's branched aliphatic bulk and the N-methyl group creates a formidable steric shield around the sulfonamide nitrogen.

This guide provides field-proven, self-validating protocols to overcome the thermodynamic and kinetic barriers associated with this specific scaffold.

Section 1: Fundamental Diagnostics & The Steric Challenge (FAQ)

Q: Why do standard alkylation and arylation conditions fail for N-methylpropane-2-sulfonamide? A: The steric hindrance is twofold. First, the propane-2-sulfonyl (isopropyl) group features a branched carbon directly adjacent to the highly oxidized sulfur center, projecting methyl groups into the trajectory of incoming electrophiles. Second, the existing N-methyl group restricts the conformational flexibility of the nitrogen lone pair. In transition-metal catalysis, this prevents efficient 1[1]. In SN2 alkylations, it drastically raises the activation energy required to reach the transition state.

Workflow A N-methylpropane-2-sulfonamide (High Steric Bulk) B Electrophilic N-Alkylation A->B Alkyl Halides C Buchwald-Hartwig N-Arylation A->C Aryl Halides D Use Strong Base (NaH/LiHMDS) Solvent: THF/DMPU B->D Deprotonation E Use Bulky Pd Ligands (tBuBrettPhos or TNpP) C->E Catalysis F Yield: >85% D->F G Yield: >90% E->G

Decision matrix for functionalizing sterically hindered N-methylpropane-2-sulfonamide.

Section 2: Troubleshooting N-Arylation (Buchwald-Hartwig Coupling)

Q: My Pd-catalyzed C-N coupling is stalling at <10% conversion. How do I force the reaction? A: Standard ligands like Xantphos or BINAP lack the precise spatial geometry to accommodate the bulky N-methylpropane-2-sulfonamide during the amine coordination step. You must switch to highly sterically demanding, electron-rich ligands that accelerate reductive elimination while providing a wide enough "pocket" for the sulfonamide. 2 and tBuBrettPhos are the 3[3][2].

Quantitative Data: Ligand Performance for Hindered Sulfonamides

Ligand SystemCatalyst PrecursorBaseSteric ToleranceTypical Yield
XantphosPd(OAc)₂Cs₂CO₃Low< 20%
BrettPhosPd₂(dba)₃NaOtBuModerate40 - 60%
tBuBrettPhosPd₂(dba)₃K₃PO₄High80 - 85%
TNpP[Pd(cinnamyl)Cl]₂NaOtBuVery High> 90%
Protocol: Self-Validating Buchwald-Hartwig Arylation
  • Preparation: In a nitrogen-filled glovebox, combine 1.0 eq aryl halide, 1.2 eq N-methylpropane-2-sulfonamide, 2.0 eq NaOtBu, 2 mol% Pd₂(dba)₃, and 4 mol% TNpP in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M).

    • Causality: Toluene is a non-coordinating solvent, which thermodynamically forces the bulky amine to bind to the palladium center rather than competing with solvent molecules.

    • Self-Validation: Upon addition, the solution should transition from dark purple (Pd₂(dba)₃) to a deep reddish-brown within 5 minutes at room temperature. This color change is your visual cue that the active Pd(0)L complex has formed. If the solution turns opaque black, Pd-black has precipitated due to oxygen ingress or ligand failure—abort the reaction.

  • Heating: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues before chromatographic purification.

Mechanism Pd0 Pd(0)L Active OxAdd Oxidative Addition Pd0->OxAdd Ar-X Coord Amine Binding OxAdd->Coord L-Pd(Ar)(X) RedElim Reductive Elimination Coord->RedElim Sulfonamide + Base RedElim->Pd0 Product

Catalytic cycle of Pd-mediated N-arylation highlighting steric bottlenecks at amine binding.

Section 3: Troubleshooting Electrophilic N-Alkylation

Q: I am trying to alkylate N-methylpropane-2-sulfonamide with a primary alkyl iodide, but I only recover starting material. What is wrong? A: Weak bases like K₂CO₃ in polar aprotic solvents (like DMF) are insufficient. The steric bulk shields the N-H proton, effectively raising its kinetic pKa. You must use a strong, irreversible base to generate the highly nucleophilic sulfonamide anion prior to adding the electrophile.

Quantitative Data: Base Selection for Electrophilic N-Alkylation

BaseSolvent MatrixDeprotonation KineticsSteric ToleranceTypical Outcome
K₂CO₃DMFSlow / ReversibleLow< 10% (SM Recovery)
Cs₂CO₃DMFModerateModerate30 - 50%
NaHTHFFast / IrreversibleHigh75 - 85%
LiHMDSTHF / DMPUInstantaneousVery High> 90%
Protocol: Self-Validating Anhydrous Alkylation
  • Deprotonation: Dissolve 1.0 eq N-methylpropane-2-sulfonamide in anhydrous THF (0.3 M) under argon at 0 °C. Carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Self-Validation: The immediate evolution of hydrogen gas (bubbling) is your physical validation of deprotonation. Wait until bubbling completely ceases (approx. 30 mins). If no bubbling occurs, your NaH has degraded to NaOH due to moisture—discard and use a fresh batch.

  • Electrophile Addition: Add 1.5 eq of the alkyl halide dropwise. If the electrophile is also sterically hindered, add 10% v/v DMPU (N,N'-Dimethylpropyleneurea) to the THF.

    • Causality: DMPU strongly solvates the sodium cation, breaking up ion pairs and leaving a "naked," highly reactive sulfonamide anion that possesses enough kinetic energy to overcome the steric repulsion of the SN2 transition state.

  • Reaction: Warm to room temperature and stir for 4-6 hours. Quench carefully with saturated aqueous NH₄Cl.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-methylpropane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for N-methylpropane-2-sulfonamide, a representative simple aliphatic sulfonamide. By presenting predicted spectral data alongside a comparative analysis with the experimentally determined spectrum of methanesulfonamide, this document serves as a practical reference for researchers engaged in the synthesis and characterization of sulfonamide-based compounds.

The Significance of NMR in Characterizing Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their diverse biological activities. A thorough understanding of their molecular structure is essential for elucidating structure-activity relationships (SAR) and optimizing drug candidates. High-resolution NMR spectroscopy provides a powerful, non-destructive method to determine the connectivity and chemical environment of atoms within a molecule.[1][2] The chemical shift, in particular, is highly sensitive to the electronic environment of a nucleus, offering a fingerprint of its molecular context.

Predicted NMR Spectral Data for N-methylpropane-2-sulfonamide

In the absence of readily available experimental spectra in the public domain, we present predicted ¹H and ¹³C NMR data for N-methylpropane-2-sulfonamide. These predictions were generated using established computational algorithms that consider the intricate effects of local and neighboring functional groups on nuclear shielding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-methylpropane-2-sulfonamide

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
-CH(CH₃)₂~3.1 - 3.3-C H(CH₃)₂~55 - 60
-NH-CH₃ ~2.7 - 2.9-NH-C H₃~28 - 32
-CH(C H₃)₂~1.3 - 1.5-CH(C H₃)₂~16 - 20
-NH -CH₃~4.5 - 5.5 (broad)

Disclaimer: Predicted values are for illustrative purposes and may differ from experimental results.

Comparative Analysis with Methanesulfonamide

To ground our predictions in experimental reality, we will compare the expected chemical shifts of N-methylpropane-2-sulfonamide with the known experimental data for methanesulfonamide (CH₃SO₂NH₂). This simpler analogue provides a valuable reference for understanding the influence of the sulfonyl and amine functionalities on adjacent alkyl groups.

Table 2: Comparison of Predicted N-methylpropane-2-sulfonamide and Experimental Methanesulfonamide NMR Data

Functional Group N-methylpropane-2-sulfonamide (Predicted) Methanesulfonamide (Experimental) [3]Analysis of Chemical Shift Trends
¹H NMR
Protons α to -SO₂-~3.1 - 3.3 ppm (methine)~3.0 ppm (methyl)The downfield shift is attributed to the strong electron-withdrawing inductive effect of the sulfonyl group, which deshields the adjacent protons.[1][4] The slightly more downfield prediction for the methine proton in N-methylpropane-2-sulfonamide compared to the methyl protons in methanesulfonamide is consistent with the greater substitution at the α-carbon.
N-H Proton~4.5 - 5.5 ppm (broad)~7.3 ppm (broad)The chemical shift of N-H protons in sulfonamides is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[2][5][6] The broadness of the signal is a result of quadrupole broadening and chemical exchange.
N-Methyl Protons~2.7 - 2.9 ppmN/AThe protons of the N-methyl group are expected to be deshielded by the adjacent nitrogen atom.
Isopropyl Methyl Protons~1.3 - 1.5 ppmN/AThese protons are further from the electron-withdrawing sulfonyl group and are therefore expected to appear in the typical aliphatic region.
¹³C NMR
Carbon α to -SO₂-~55 - 60 ppm~41.5 ppmSimilar to the proton NMR, the carbon directly attached to the sulfonyl group is significantly deshielded. The higher predicted chemical shift for the methine carbon in N-methylpropane-2-sulfonamide reflects the greater substitution (tertiary vs. primary carbon).
N-Methyl Carbon~28 - 32 ppmN/AThe N-methyl carbon is deshielded by the electronegative nitrogen atom.
Isopropyl Methyl Carbons~16 - 20 ppmN/AThese carbons are in a typical aliphatic environment and are the most shielded carbons in the molecule.

Interpretation of Chemical Shifts: A Deeper Dive

The predicted chemical shifts for N-methylpropane-2-sulfonamide can be rationalized by considering the electronic effects within the molecule.

  • The Sulfonyl Group (-SO₂-): This is a strongly electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect pulls electron density away from adjacent atoms, leading to a "deshielding" of the nuclei.[1] Deshielded nuclei experience a stronger effective magnetic field and therefore resonate at a higher frequency (further downfield) in the NMR spectrum. This explains the significantly downfield chemical shifts of the methine proton and carbon in the isopropyl group.

  • The N-Methyl Group (-NH-CH₃): The nitrogen atom is also electronegative, causing a moderate deshielding of the attached methyl protons and carbon.

  • The Isopropyl Group (-CH(CH₃)₂): The methyl groups of the isopropyl moiety are relatively shielded as they are further away from the electron-withdrawing sulfonyl group. Their chemical shifts are expected in the typical upfield region for aliphatic protons and carbons.[7]

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental data for N-methylpropane-2-sulfonamide or related compounds, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Analyte: Weigh 10-20 mg of N-methylpropane-2-sulfonamide for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.

¹H NMR:

  • Pulse Program: Standard single-pulse (zg)

  • Number of Scans (NS): 16-32

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): -2 to 12 ppm

¹³C NMR:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Number of Scans (NS): 1024 or more, depending on concentration

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0 to 220 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak or TMS.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

Visualizing Molecular Environments

The following diagram illustrates the distinct chemical environments within N-methylpropane-2-sulfonamide, which give rise to the different signals observed in the NMR spectra.

Caption: Molecular structure of N-methylpropane-2-sulfonamide highlighting distinct proton and carbon environments.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for N-methylpropane-2-sulfonamide, contextualized by a comparison with the experimental data of methanesulfonamide. The principles of chemical shift interpretation, rooted in the electronic effects of the sulfonamide functionality, have been detailed to aid researchers in their structural elucidation efforts. The provided experimental protocol offers a practical starting point for acquiring high-quality NMR data for this class of compounds. A thorough understanding and application of NMR spectroscopy are indispensable for the successful advancement of sulfonamide-based drug candidates from discovery to development.

References

  • Current time information in Merrimack County, US. (n.d.). Google.
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved March 24, 2026, from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved March 24, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). University of Puget Sound. Retrieved March 24, 2026, from [Link]

  • Methanesulfonamide. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 24, 2026, from [Link]

  • Chemical Shift. (2023, February 11). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 113-116. Retrieved from [Link]

  • Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. ResearchGate. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved March 24, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 24, 2026, from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). Molecules. Retrieved from [Link]

  • G. C. Levy, G. L. Nelson. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509. [Link]

  • PROTON MAGNETIC RESONANCE CHEMICAL SHIFTS OF THE S-METHYL GROUP. (1964). Canadian Journal of Chemistry, 42(8), 1928-1932. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Alyar, H., Ünal, A., Özbek, N., Alyar, S., & Karacan, N. (2012). Conformational Analysis, Vibrational and NMR Spectroscopic Study of the methanesulfonamide-N,N'-1,2-ethanediylbis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 39-47. [Link]

  • Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023, April 5). Molecules. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved March 24, 2026, from [Link]

  • N-(1-methyl-1-phenylpropyl)methanesulfonamide. (n.d.). SpectraBase. Retrieved March 24, 2026, from [Link]

  • Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

Sources

Comparative

Comparative Reactivity Guide: N-methylpropane-2-sulfonamide vs. N-methylmethanesulfonamide

As drug development and complex organic synthesis evolve, the selection of specific sulfonamide building blocks becomes critical. While seemingly similar, N-methylmethanesulfonamide [1] and N-methylpropane-2-sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis evolve, the selection of specific sulfonamide building blocks becomes critical. While seemingly similar, N-methylmethanesulfonamide [1] and N-methylpropane-2-sulfonamide [2] exhibit profoundly different reactivity profiles. This guide provides an in-depth, objective comparison of their chemical behavior, focusing on how the steric environment around the sulfonyl core dictates their performance in N-alkylation and cross-coupling workflows.

Mechanistic Insights: The Role of Steric Hindrance

Both compounds are secondary sulfonamides, meaning their nitrogen atom bears a single proton that can be deprotonated to form a nucleophilic sulfonamide anion. The fundamental divergence in their reactivity stems from the alkyl substituent attached to the sulfur atom:

  • N-methylmethanesulfonamide (Methyl Substituent): The compact methyl group offers minimal steric resistance. When deprotonated, the nitrogen anion is highly accessible, resulting in a low activation energy ( ΔG‡ ) for incoming electrophiles.

  • N-methylpropane-2-sulfonamide (Isopropyl Substituent): The bulky isopropyl group creates a significant steric shield around the sulfonyl center and the adjacent nitrogen[3]. This steric bulk impedes the trajectory of electrophiles (such as alkyl halides or transition-metal catalysts), fundamentally slowing down nucleophilic attack and transmetalation steps[4].

Understanding this causality is essential for medicinal chemists: while the isopropyl group can successfully increase a drug candidate's lipophilicity and metabolic stability, it imposes a severe kinetic penalty during synthesis.

Reactivity Substrate Secondary Sulfonamide Deprotonation Meth N-methylmethanesulfonamide (Methyl = Low Steric Bulk) Substrate->Meth Iso N-methylpropane-2-sulfonamide (Isopropyl = High Steric Bulk) Substrate->Iso Fast Rapid Electrophilic Attack (Low ΔG‡) Meth->Fast Alkylation / Cross-Coupling Slow Hindered Attack (High ΔG‡) Iso->Slow Alkylation / Cross-Coupling

Logical flow of steric hindrance impacting the electrophilic attack on sulfonamide anions.

Quantitative Comparison Data

The following table summarizes the comparative physicochemical and reactivity metrics of the two sulfonamides.

ParameterN-methylmethanesulfonamideN-methylpropane-2-sulfonamideCausality / Scientific Rationale
Sulfonyl Substituent MethylIsopropylDictates the local steric environment and shielding.
Standard N-Alkylation Yield >90% (1-2 hours)60-70% (4-6 hours)Steric shielding of the N-anion delays the SN​2 transition state.
Cu-Catalyzed Cross-Coupling Highly efficientRequires elevated heatBulky isopropyl groups impede the transmetalation step[4].
Rearrangement Probability HighLowSteric hindrance suppresses base-induced cyclization/rearrangement[3].
Lipophilicity (LogP) Lower (~ -0.7)Higher (~ 0.1)The branched isopropyl chain adds significant hydrophobic bulk.

Experimental Methodology: Comparative N-Alkylation

To objectively validate the reactivity difference, the following self-validating protocol outlines a parallel N-benzylation workflow.

Rationale for Experimental Choices:
  • Base ( K2​CO3​ ): Potassium carbonate is a mild base with a pKa perfectly suited to deprotonate secondary sulfonamides without triggering unwanted side reactions.

  • Solvent (Anhydrous DMF): DMF is a polar aprotic solvent. It strongly solvates the K+ counterion while leaving the sulfonamide anion relatively unsolvated and highly nucleophilic.

  • Self-Validation System: The protocol requires strictly anhydrous conditions. Trace water will hydrolyze the benzyl bromide, artificially lowering the yield and skewing the kinetic comparison.

Step-by-Step Protocol:
  • Substrate Preparation: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add 1.0 mmol of N-methylmethanesulfonamide to Flask A and 1.0 mmol of N-methylpropane-2-sulfonamide to Flask B.

  • Base Addition: Add 1.5 mmol (1.5 equiv) of freshly oven-dried, finely powdered K2​CO3​ to each flask. (Critical: Ensure the base is completely anhydrous).

  • Solvation & Deprotonation: Inject 5.0 mL of anhydrous DMF into each flask under a positive pressure of nitrogen. Stir at room temperature for 15 minutes to ensure complete deprotonation and formation of the active N-anion.

  • Electrophile Introduction: Dropwise, add 1.1 mmol of Benzyl Bromide to each flask via syringe.

  • Kinetic Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Flask A (Methyl): Complete consumption of the starting material will be observed within 1-2 hours at room temperature.

    • Flask B (Isopropyl): Significant unreacted starting material will remain at 4 hours. Gentle heating (50°C) is required to overcome the steric activation barrier and drive the reaction to completion.

  • Quenching and Workup: Quench both reactions with 10 mL of distilled water. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Workflow Step1 1. Substrate + K2CO3 in anhydrous DMF Step2 2. Deprotonation (15 min) Formation of N-anion Step1->Step2 Step3 3. Add Benzyl Bromide (Electrophile) Step2->Step3 Split Substrate? Step3->Split ResultA Methyl: Complete in 1-2h (High Yield) Split->ResultA N-methylmethanesulfonamide ResultB Isopropyl: Incomplete at 4h (Requires 50°C) Split->ResultB N-methylpropane-2-sulfonamide

Step-by-step parallel experimental workflow for comparative N-alkylation kinetics.

Conclusion

The selection between N-methylmethanesulfonamide and N-methylpropane-2-sulfonamide is a classic exercise in balancing synthetic tractability against structural pharmacology. While the methyl variant provides rapid, high-yielding functionalization under mild conditions, the isopropyl variant requires more aggressive conditions (heat, extended times, or specific catalysts) due to severe steric shielding. Researchers must account for these kinetic penalties when designing synthetic routes involving bulky sulfonamide cores.

References

  • National Institutes of Health (NIH). "N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem". 1

  • University of Luxembourg. "N-methylpropane-2-sulfonamide (C4H11NO2S) - PubChemLite". 2

  • ACS Publications. "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling". 4

  • Benchchem. "An In-depth Technical Guide on the Core Reactivity of Primary and Secondary Amine Groups".

  • MDPI. "Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides". 3

Sources

Validation

A Comparative Guide to HPLC Method Validation for N-methylpropane-2-sulfonamide Purity Analysis

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-methylpropane-2-sulfonamide, a key intermediate in various synthetic pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-methylpropane-2-sulfonamide, a key intermediate in various synthetic pathways. We will move beyond a simple recitation of protocols to explore the fundamental principles and causal logic behind our experimental choices, grounding our approach in the rigorous framework of international regulatory standards.

The objective is not merely to validate a method, but to demonstrate how a comparative approach during validation can lead to a more robust, reliable, and scientifically sound quality control strategy. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of how to develop and validate stability-indicating HPLC methods for small polar molecules.

The Analytical Challenge: N-methylpropane-2-sulfonamide

N-methylpropane-2-sulfonamide is a small, polar molecule. Its structure presents a distinct challenge for traditional reversed-phase (RP) chromatography: poor retention on non-polar stationary phases like C18. This can lead to elution near the solvent front, where interference from excipients or other early-eluting impurities is most likely. A robust purity method must not only quantify the active ingredient but also separate it from all potential process impurities and degradation products.

To address this, we will develop, validate, and compare two distinct methods:

  • Method A: The Workhorse - Reversed-Phase HPLC (RP-HPLC) using a modern C18 column designed for enhanced polar retention.

  • Method B: The Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC) , a technique specifically suited for retaining and separating highly polar compounds.

The entire validation process will be executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3]

Foundational Workflow for Method Validation

A successful validation project follows a structured, logical progression. The goal is to build a comprehensive data package that proves the analytical method is fit for its intended purpose.

HPLC_Validation_Workflow ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization (RP vs. HILIC) ATP->Dev Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Spec Specificity (Forced Degradation) Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision (Repeatability & Intermediate) Exec->Prec LoQ LOD & LOQ Exec->LoQ Rob Robustness Exec->Rob SST System Suitability Exec->SST Report Compile Validation Report (Compare Methods) Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report SST->Report Implement Implement for Routine QC Report->Implement Method_Selection_Logic Start Analyte: N-methylpropane-2-sulfonamide (Small, Polar Molecule) Screen Initial Screening on Standard C18 Column Start->Screen Check_Ret Is Retention Factor (k') > 2.0? Screen->Check_Ret Optimize_RP Optimize RP Method (e.g., Polar-Embedded Column, 100% Aqueous Mobile Phase) Check_Ret->Optimize_RP Yes Choose_HILIC Select HILIC Method (Amide, Silica, or Zwitterionic) Check_Ret->Choose_HILIC No Forced_Deg Perform Forced Degradation Study Optimize_RP->Forced_Deg Choose_HILIC->Forced_Deg Check_Res Is Resolution of All Degradants > 2.0? Forced_Deg->Check_Res Check_Res->Optimize_RP No, RP was close Check_Res->Choose_HILIC No, HILIC was close Final_Method Final Validated Method Check_Res->Final_Method Yes

Sources

Comparative

X-ray crystallography and structural data for N-methylpropane-2-sulfonamide

An In-Depth Guide to the Structural Analysis of N-methylpropane-2-sulfonamide and a Comparative Look at Related Sulfonamides Introduction: The Significance of Sulfonamide Structures in Drug Discovery The sulfonamide func...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Analysis of N-methylpropane-2-sulfonamide and a Comparative Look at Related Sulfonamides

Introduction: The Significance of Sulfonamide Structures in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of pharmaceutical agents, from antimicrobial and anti-inflammatory drugs to anticancer and antiviral therapies.[1] The three-dimensional arrangement of atoms within these molecules, and the intermolecular interactions they form in the solid state, are critical determinants of their biological activity, solubility, stability, and bioavailability. X-ray crystallography remains the gold standard for unambiguously determining these atomic-level details.

This guide focuses on N-methylpropane-2-sulfonamide, a simple N-alkylated sulfonamide. A thorough review of publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD), reveals a notable absence of a determined crystal structure for this specific compound.[2][3] This knowledge gap presents both a challenge and an opportunity. This guide will therefore serve two primary purposes:

  • To provide a comparative structural analysis of closely related sulfonamides for which high-quality crystallographic data exists.

  • To offer a detailed, field-proven experimental workflow for researchers to determine the crystal structure of N-methylpropane-2-sulfonamide or other novel sulfonamides.

Comparative Structural Analysis of Sulfonamides

To understand the likely structural features of N-methylpropane-2-sulfonamide, we can extrapolate from the known crystal structures of analogous compounds. The geometry of the sulfonamide group is particularly sensitive to the nature of the substituents on the sulfur and nitrogen atoms. Below is a comparison of key geometric parameters from several published sulfonamide crystal structures.

Compound NameS-N Bond Length (Å)Average S=O Bond Length (Å)O-S-O Bond Angle (°)N-S-C Bond Angle (°)Reference
4-Amino-N-(4-chlorophenyl)-benzenesulfonamide1.6371.435119.2107.5[4]
N-Phenyl-benzenesulfonamide1.6331.438119.5107.8[5]
(E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide1.6251.434119.7107.1[6][7]
2-Methylpropane-2-sulfonamideData not availableData not availableData not availableData not availableN/A
N-methylpropane-2-sulfonamide Data not available Data not available Data not available Data not available N/A

This comparison highlights the conformational flexibility of the sulfonamide bridge and the typical range of bond lengths and angles. The crystal packing of these molecules is frequently dominated by hydrogen bonding interactions, often involving the sulfonamide N-H proton and the sulfonyl oxygens, leading to the formation of complex one-, two-, or three-dimensional networks.[5][6]

Experimental Workflow for Crystal Structure Determination

The following sections provide a comprehensive, step-by-step guide for obtaining a publication-quality crystal structure of a small molecule like N-methylpropane-2-sulfonamide.

Part 1: Synthesis and Purification

The synthesis of N-methylpropane-2-sulfonamide would typically involve the reaction of propane-2-sulfonyl chloride with methylamine in the presence of a base to neutralize the HCl byproduct. Following the reaction, the crude product must be purified to the highest possible degree, as impurities can significantly hinder crystallization. Recrystallization from a suitable solvent system is the most common method for achieving the necessary purity (>99%).[5]

Part 2: Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is critical and often determined empirically.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution : Place the purified sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip) until the solid completely dissolves.

  • Slow Cooling : Cover the flask and allow it to cool slowly to room temperature. Undisturbed, slow cooling is crucial for the growth of large, well-ordered crystals.

  • Crystal Growth : Once at room temperature, the flask can be transferred to a refrigerator or an ice bath to maximize the yield of crystals.

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution : Dissolve the sulfonamide in a minimum amount of a "good" solvent in which it is highly soluble.

  • Addition of Anti-Solvent : Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.

  • Induce Crystallization : If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal from a previous attempt.

  • Crystal Growth : Set the flask aside undisturbed to allow the crystals to grow over time.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Compound Purified (>99%) N-methylpropane-2-sulfonamide Single_Solvent Method 1: Single-Solvent - Dissolve in min. hot solvent - Slow cooling Purified_Compound->Single_Solvent Choose Method Anti_Solvent Method 2: Anti-Solvent - Dissolve in 'good' solvent - Add 'anti-solvent' dropwise Purified_Compound->Anti_Solvent Choose Method Crystals Single Crystals Single_Solvent->Crystals Success Troubleshoot Troubleshooting (Oiling out, amorphous solid) Single_Solvent->Troubleshoot Problem Anti_Solvent->Crystals Success Anti_Solvent->Troubleshoot Problem Troubleshoot->Purified_Compound Retry with new conditions

Caption: Workflow for the crystallization of a sulfonamide.

Part 3: X-ray Diffraction and Structure Solution

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.

Experimental Protocol:

  • Crystal Mounting : A well-formed single crystal is carefully selected and mounted on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection : The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1][5]

  • Data Reduction : The collected diffraction intensities are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. The unit cell parameters are also determined during this step.[1]

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. Software such as SHELXS is commonly used for this purpose.[1][5]

  • Structure Refinement : The initial atomic model is refined against the experimental data using full-matrix least-squares procedures. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for structure refinement.[1][5]

  • Validation : The final structure is validated using tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility.

XRay_Workflow Start Single Crystal Mount Mount on Diffractometer Start->Mount Collect X-ray Data Collection (100 K, Mo Kα radiation) Mount->Collect Process Data Processing & Reduction (Unit cell determination) Collect->Process Solve Structure Solution (e.g., SHELXS, Direct Methods) Process->Solve Refine Structure Refinement (e.g., SHELXL, Least-Squares) Solve->Refine Validate Validation & Analysis (CheckCIF, PLATON) Refine->Validate Final Final Crystal Structure (CIF file) Validate->Final

Caption: From crystal to structure: the X-ray diffraction workflow.

Conclusion

While the crystal structure of N-methylpropane-2-sulfonamide remains undetermined, a wealth of data from related compounds provides a strong foundation for predicting its molecular geometry and intermolecular interactions. The sulfonamide functional group's structural characteristics are well-documented, offering valuable insights for researchers in drug design and materials science. By following the detailed experimental protocols outlined in this guide, from meticulous purification and crystallization to rigorous X-ray data collection and refinement, the scientific community can readily address this knowledge gap. The determination of this and other novel sulfonamide structures will continue to deepen our understanding of the structure-property relationships that govern their critical functions.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds - Benchchem.
  • Functional and structural analyses of N-acylsulfonamide-linked dinucleoside inhibitors of RNase A - PubMed.
  • Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed.
  • Crystallization of Sulfanilamide - YouTube.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI.
  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives - Open Access Journals.
  • Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides - New Journal of Chemistry (RSC Publishing).
  • N-methylpropane-2-sulfonamide (C4H11NO2S) - PubChemLite.
  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - ResearchGate.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing).
  • N-methylpropane-2-sulfonamide — Chemical Substance Information - NextSDS.
  • N-methyl-1-(methylamino)propane-2-sulfonamide | C5H14N2O2S - PubChem.
  • Crystal structure of N-methoxy-N-methyl-2-[(4'-nitropheny l)sulfinyl]- propanamide, C11H14N2O5S | Request PDF - ResearchGate.
  • Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed.
  • Using small molecule crystal structure data to obtain information about sulfonamide conformation - PubMed.
  • CAS 196929-78-9: (R)-2-Methylpropane-2-sulfinamide - CymitQuimica.
  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst | The Journal of Organic Chemistry - ACS Publications.
  • The Largest Curated Crystal Structure Database - CCDC.
  • Search - Access Structures - CCDC.
  • CID 57658914 | C4H10NOS+ - PubChem.
  • 2-Methylpropane-2-sulfonamide | 34813-49-5 - MilliporeSigma.

Sources

Validation

FTIR Spectroscopy Characteristic Absorption Peaks for N-Methylpropane-2-sulfonamide: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Strategic Context In medicinal chemistry and synthetic methodology, sulfonamides are ubiquitous due to their metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

In medicinal chemistry and synthetic methodology, sulfonamides are ubiquitous due to their metabolic stability and distinct hydrogen-bonding capabilities. N-methylpropane-2-sulfonamide (a secondary aliphatic sulfonamide featuring a bulky isopropyl group) is frequently utilized as a structural modifier to probe steric tolerance in receptor binding pockets. For instance,1[1].

Accurate analytical characterization of this building block is critical. This guide provides an in-depth, comparative analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of N-methylpropane-2-sulfonamide against common alternatives like methanesulfonamide and p-toluenesulfonamide, ensuring rigorous quality control in your synthetic workflows.

Mechanistic Grounding: The Vibrational Signatures

As a Senior Application Scientist, I emphasize that FTIR is not just about matching peaks; it is about understanding the molecular causality behind the absorption. The FTIR spectrum of N-methylpropane-2-sulfonamide is governed by four distinct structural micro-environments:

  • The Sulfonyl (SO₂) Core: The highly electronegative oxygen atoms create a strong dipole moment. The asymmetric and symmetric stretching of the S=O bonds produce the most intense and diagnostic peaks in the spectrum.

  • The Secondary Amine (N-H): Because it is a secondary sulfonamide (N-methylated), it possesses only one N-H bond. This fundamentally alters its spectral signature compared to primary sulfonamides, yielding a single, sharp N-H stretch rather than a doublet.

  • The Isopropyl Group (-CH(CH₃)₂): The gem-dimethyl configuration restricts specific bending vibrations, resulting a highly characteristic "split doublet" in the C-H bending region.

  • The N-Methyl Group (-CH₃): Contributes to the aliphatic C-H stretching and distinct C-N stretching frequencies.

Comparative Spectral Analysis: N-Methylpropane-2-sulfonamide vs. Alternatives

When selecting a sulfonamide building block, understanding how structural variations manifest in FTIR is essential for reaction monitoring (e.g., confirming the consumption of a primary amine to form a secondary sulfonamide).

Quantitative Spectral Comparison Table

Data synthesized from established spectroscopic principles and .

Functional GroupN-Methylpropane-2-sulfonamideMethanesulfonamide (Alternative 1)p-Toluenesulfonamide (Alternative 2)Mechanistic Causality / Synthesis Implication
N-H Stretch ~3280 cm⁻¹ (Single peak)~3330, ~3260 cm⁻¹ (Doublet)~3340, ~3250 cm⁻¹ (Doublet)Secondary amines exhibit one stretching mode; primary amines exhibit symmetric/asymmetric modes.
Aliphatic C-H Stretch 2960, 2870 cm⁻¹ (Strong)3020, 2930 cm⁻¹ (Weak)2920 cm⁻¹ (Weak)The bulky isopropyl group significantly increases aliphatic C-H density compared to methyl or aryl groups.
Asymmetric SO₂ Stretch 1325 - 1340 cm⁻¹1310 - 1330 cm⁻¹1330 - 1345 cm⁻¹Shifted by the electron-donating effect of the isopropyl group, altering the S=O bond order.
Symmetric SO₂ Stretch 1140 - 1160 cm⁻¹1140 - 1150 cm⁻¹1150 - 1170 cm⁻¹In-phase stretching; highly intense due to the large change in dipole moment.
C-H Bending (gem-dimethyl) 1385, 1365 cm⁻¹ (Split doublet)AbsentAbsentThe "isopropyl split" is a definitive marker for the propane-2-yl moiety, absent in straight-chain or aryl alternatives.
Aromatic C=C Stretch AbsentAbsent1595, 1495 cm⁻¹Distinguishes aliphatic sulfonamides from aromatic ones (like tosylates).

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity, the analytical protocol must be a self-validating system. N-methylpropane-2-sulfonamide is isolated as a 2[2]. For solid samples, Attenuated Total Reflectance (ATR) is vastly superior to traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3300 cm⁻¹, which artificially masks the critical secondary N-H stretch of the sulfonamide.

Step-by-Step ATR-FTIR Methodology
  • System Suitability Verification:

    • Action: Run a standard polystyrene calibration film.

    • Causality: Validates the interferometer's wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ reference peaks) before sample analysis.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: Mathematically subtracts ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor, preventing baseline drift.

  • Sample Application:

    • Action: Place ~2-5 mg of crystalline N-methylpropane-2-sulfonamide directly onto the ATR crystal. Lower the anvil to apply optimal, consistent pressure.

    • Causality: Intimate contact between the crystal and the solid is required for the evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio for weaker modes like the C-N stretch.

  • Spectral Acquisition & Deconvolution:

    • Action: Scan from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

    • Causality: 64 scans provide optimal signal averaging. Focus peak-picking algorithms on the 1385/1365 cm⁻¹ doublet to confirm the intact isopropyl group.

  • Orthogonal Validation:

    • Action: Cross-reference the FTIR findings with ¹H NMR data (specifically checking for the septet at ~3.20 ppm corresponding to the isopropyl methine proton)[2].

Workflow Visualization

FTIR_Protocol System 1. System Suitability (Polystyrene Standard) Background 2. Background Scan (Blank ATR Crystal) System->Background Sample 3. Sample Application (Crystalline Solid) Background->Sample Acquisition 4. Spectral Acquisition (64 Scans, 4 cm⁻¹ Res) Sample->Acquisition Validation 5. Orthogonal Validation (Cross-ref with NMR) Acquisition->Validation

Figure 1: Self-validating ATR-FTIR workflow for sulfonamide characterization.

References

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents Journal of Medicinal Chemistry - ACS Public
  • 4-ISOPROPYLSULFAMYL-ACETOPHENONE | 778592-00-0 Benchchem
  • Formation of the Tertiary Sulfonamide C(sp3)

Sources

Safety & Regulatory Compliance

Safety

N-methylpropane-2-sulfonamide proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of functionalized organic compounds goes far beyond their synthesis or application in drug development. N-methylpropane-2-sulfonamide (CAS: 2585...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of functionalized organic compounds goes far beyond their synthesis or application in drug development. N-methylpropane-2-sulfonamide (CAS: 25855-59-8) presents unique logistical and environmental challenges due to its heteroatomic structure (containing both sulfur and nitrogen) and its acute toxicity profile.

Improper disposal of sulfonamides does not simply result in localized contamination; thermal degradation in substandard conditions generates highly regulated pollutants, specifically sulfur dioxide (SO₂) and nitrogen oxides (NOx). In light of the EPA's recently finalized 2025–2026 New Source Performance Standards (NSPS) for waste combustors, laboratories must adopt rigorous, self-validating disposal workflows to remain compliant and ensure environmental safety[1][2].

This guide provides a comprehensive, causality-driven blueprint for the safe handling, segregation, and ultimate destruction of N-methylpropane-2-sulfonamide.

Physicochemical & Hazard Profile

Before executing any disposal protocol, we must characterize the waste. The physicochemical properties of N-methylpropane-2-sulfonamide dictate our choice of personal protective equipment (PPE), storage materials, and destruction methods. Because it is classified as an Acute Toxicity Category 4 hazard across all exposure routes (oral, dermal, and inhalation), primary containment is critical[3].

Table 1: Quantitative Data and Hazard Profile

Property / ParameterValue / Classification
Chemical Name N-methylpropane-2-sulfonamide
CAS Number 25855-59-8
Molecular Formula C₄H₁₁NO₂S
Molecular Weight 137.20 g/mol
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336)
Key Incompatibilities Strong oxidizing agents, strong bases
Target Disposal Method High-temperature incineration with flue gas scrubbing

The Causality of Sulfonamide Disposal

Why can't this be disposed of via standard aqueous waste streams or basic incineration? The core issue lies in the molecule's C-S and C-N bonds. If N-methylpropane-2-sulfonamide is subjected to low-temperature combustion or mixed with incompatible oxidizers, it undergoes incomplete thermal oxidation. This generates toxic, smog-forming SO₂ and NOx gases.

To prevent atmospheric pollution and comply with the Clean Air Act, the EPA mandates that such organic waste be processed in permitted hazardous waste combustors. These facilities must operate at temperatures exceeding 1100°C to achieve a 99.99% Destruction and Removal Efficiency (DRE) , followed by alkaline wet scrubbing to neutralize the resulting acid gases[4].

Incineration Mol N-methylpropane-2-sulfonamide (C4H11NO2S) Combust Thermal Oxidation (>1100°C, 2s residence) Mol->Combust Excess O2 Gases Raw Flue Gases (CO2, H2O, SO2, NOx) Combust->Gases 99.99% DRE Scrubber Alkaline Wet Scrubber (Neutralization) Gases->Scrubber Exhaust Clean Exhaust & Neutralized Effluent Scrubber->Exhaust CEMS Validation

Figure 1: Thermal oxidation and flue gas scrubbing mechanism for sulfonamide degradation.

Laboratory Waste Segregation & Packaging Protocol

To ensure a self-validating chain of custody from the laboratory bench to the incinerator, follow this step-by-step methodology for waste segregation.

Step 1: Chemical Segregation & Compatibility Check

  • Action: Isolate N-methylpropane-2-sulfonamide waste from strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases.

  • Causality: Mixing sulfonamides with strong oxidizers can trigger exothermic reactions, potentially volatilizing the compound and exposing personnel to inhalation hazards (STOT SE 3)[3].

Step 2: Primary Containment

  • Action: Collect the waste (whether solid powder or dissolved in organic solvents) in a high-density polyethylene (HDPE) or amber glass container equipped with a PTFE-lined screw cap.

  • Causality: PTFE prevents solvent degradation of the cap, ensuring a hermetic seal that contains harmful vapors.

Step 3: Secondary Containment & GHS Labeling

  • Action: Place the primary container into a secondary spill tray capable of holding 110% of the primary volume. Affix a GHS-compliant label explicitly stating: "Toxic Organic Waste: Contains N-methylpropane-2-sulfonamide. Acute Tox 4."

  • Validation: Weigh the secondary containment bin before and after the transfer. Log the mass in the laboratory's digital waste manifest system. This mass-balance check ensures no material is lost to undocumented evaporation or spills.

Step 4: Satellite Accumulation Area (SAA) Transfer

  • Action: Move the sealed waste to the designated SAA.

  • Regulatory Note: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, waste must be transferred to a central facility within 3 days of reaching the 55-gallon accumulation limit, though smaller quantities should be shipped to a commercial incinerator within 90 to 270 days depending on your facility's generator status.

WasteWorkflow Gen Waste Generation (N-methylpropane-2-sulfonamide) Seg Chemical Segregation (Isolate from Oxidizers/Bases) Gen->Seg Pack Primary & Secondary Packaging (Seal & Label Acute Tox 4) Seg->Pack Store Satellite Accumulation Area (Max 90-270 Days Storage) Pack->Store Incinerate RCRA High-Temp Incineration (>1100°C with SOx/NOx Scrubbers) Store->Incinerate

Figure 2: End-to-end laboratory waste management and disposal workflow.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate action is required to mitigate the Acute Toxicity and skin/eye irritation risks[3].

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to mitigate the STOT SE 3 (respiratory/CNS) hazard.

  • Don Appropriate PPE: Equip a NIOSH-approved respirator (N95/P100 for dry powder; organic vapor cartridge if dissolved in solvent), double nitrile gloves, and chemical splash goggles.

  • Containment:

    • For Solids: Gently cover the powder with damp sand or a proprietary inert spill absorbent to prevent aerosolization. Do not sweep dry powder.

    • For Liquids: Surround the spill with inert absorbent booms to prevent spreading.

  • Collection: Use non-sparking tools to scoop the absorbed material into a heavy-duty hazardous waste bag. Seal and label immediately.

  • Decontamination & Validation: Wash the spill surface with a mild detergent and water solution, followed by an isopropanol wipe to remove residual organic traces.

    • Self-Validating Step: After the final wipe, measure the pH of the surface using indicator paper. A neutral pH (6.5–7.5) confirms the absence of residual acidic/basic byproducts. For highly sensitive GMP labs, perform a surface swab analyzed via LC-MS to quantitatively certify the area is clear of sulfonamide residue.

Facility-Level Destruction (RCRA-Compliant Incineration)

When the waste leaves your facility, it is processed by a commercial hazardous waste combustor. It is crucial to partner with a vendor that complies with the EPA's latest municipal and industrial waste combustion rules[2].

  • Waste Profiling: The facility conducts an elemental analysis to quantify the exact sulfur and nitrogen load, calibrating their scrubber systems accordingly[4].

  • Thermal Oxidation: The waste is injected into a rotary kiln operating at >1100°C (2000°F) with a minimum residence time of 2 seconds and excess oxygen[4]. This guarantees the cleavage of the resilient sulfonamide bonds.

  • Flue Gas Scrubbing & Validation: The exhaust gases pass through an alkaline wet scrubber (e.g., sodium hydroxide spray).

    • Self-Validating Step: Continuous Emissions Monitoring Systems (CEMS) analyze the stack exhaust in real-time. The system validates that SO₂ and NOx levels remain strictly below the EPA's updated NSPS thresholds, confirming the 99.99% DRE has been achieved[1][2].

References

  • Title: N-methylpropane-2-sulfonamide — Chemical Substance Information Source: NextSDS URL: [Link][3]

  • Title: EPA Updates Clean Air Act Standards Applicable to Small Waste Incinerators Source: Sidley Austin LLP URL: [Link][1]

  • Title: EPA sets municipal waste combustion rules for first time in 20 years Source: Waste Dive URL: [Link][2]

  • Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: U.S. Environmental Protection Agency (EPA) URL: [Link][4]

Sources

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